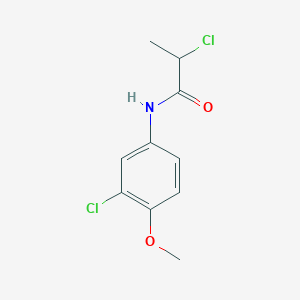

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

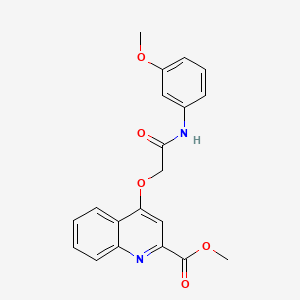

“2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide” is a halogenated derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .

Molecular Structure Analysis

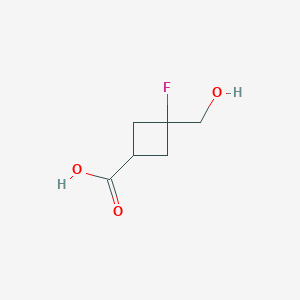

The molecular structure of “this compound” is represented by the linear formula C10H12ClNO2 . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.11 . It appears as a solid form . The InChI string representation is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-4H,5H2,1H3,(H,12,13) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of interest in various fields of chemical research, including organic synthesis, pharmaceuticals, and material science. Its structure suggests it could be involved in reactions that form the basis of drug design and development or in the synthesis of complex organic molecules.

Aldol-Type Reactions : The chemical's potential involvement in aldol-type reactions is highlighted by the study on propen-2-yl acetate and N-chlorosuccinimide leading to 4-substituted 4-benzyloxybutan-2-ones, showcasing its utility in creating complex molecules (Masuyama, et al., 1992).

Bioactive Constituents : A study identified compounds with bioactive potential, including chymotrypsin inhibitory activity and antimicrobial effects against E. coli and Shigella boydii, from Jolyna laminarioides, indicating the chemical's relevance in natural product chemistry and drug discovery (Atta-ur-rahman, et al., 1997).

Polymer Synthesis : Its applicability extends to the synthesis of polymers with specific properties, such as the creation of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation, indicating potential in material science for DNA condensation and release, as well as antibacterial applications (Sobolčiak, et al., 2013).

Luminescent Complexes : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating aryl groups similar to those in this compound showcases the compound's potential in developing new materials for electronic and photonic applications (Lai, et al., 1999).

Applications in Environmental and Health Sciences

- Endocrine Disruptor Studies : Methoxychlor, an environmental estrogen, has been studied for its proestrogenic activity, with methoxychlor being metabolically activated to its estrogenic form, HPTE. This highlights the relevance of chemicals like this compound in understanding the impact of environmental estrogens on health (Cummings, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJCKGBDVUTQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)